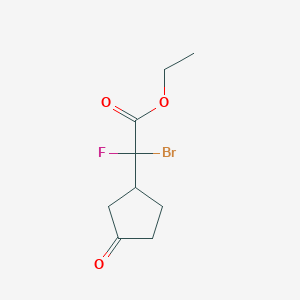
(R)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an ethanol backbone, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2,4-difluorophenylacetone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and substituted phenyl derivatives (substitution).
Aplicaciones Científicas De Investigación
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride
- (S)-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride
- ®-2-amino-2-(2,4-dichlorophenyl)ethanol hydrochloride
Uniqueness
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride is unique due to its specific stereochemistry and the presence of difluorophenyl groups, which impart distinct chemical and biological properties. The difluorophenyl groups enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development.
Propiedades
Fórmula molecular |
C8H10ClF2NO |
|---|---|
Peso molecular |
209.62 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Clave InChI |
OWOSOCQHBOENHK-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)F)[C@H](CO)N.Cl |
SMILES canónico |
C1=CC(=C(C=C1F)F)C(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide](/img/structure/B8442980.png)
![3-[(Trimethylsilyl)ethynyl]quinuclidin-3-ol](/img/structure/B8442983.png)


![3-(2-tert-Butyl-4-hydroxymethyl-5-methylphenylsulfanyl)-4-hydroxy-6,6-bis-[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one](/img/structure/B8442999.png)



![1-{[2-(2-Chlorophenyl)-quinolin-4-yl]-carbonyl}-2,6-dimethylpiperidine](/img/structure/B8443035.png)
![5-[(5-Bromo-2-chloro-phenyl)methyl]-2,3-dihydrobenzo-furan](/img/structure/B8443050.png)
![2-Propanol,1-(cyclopropylamino)-3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B8443056.png)



